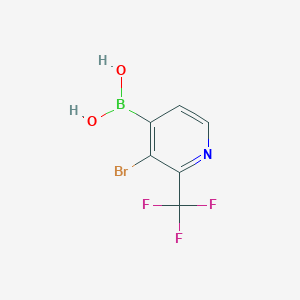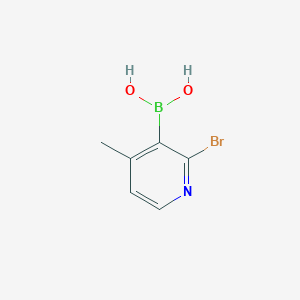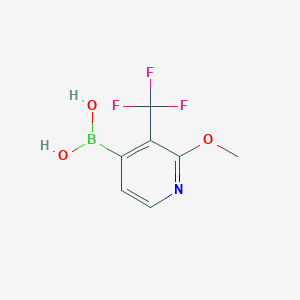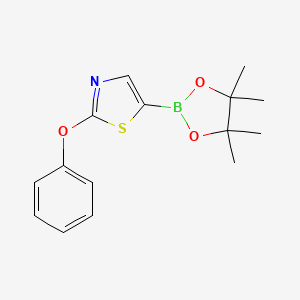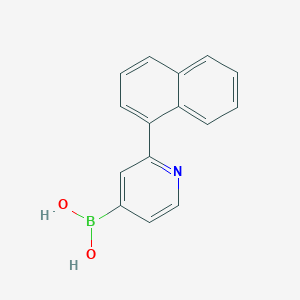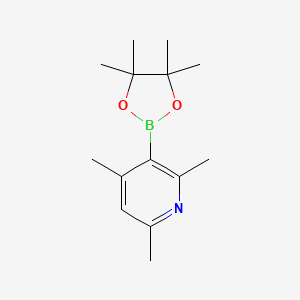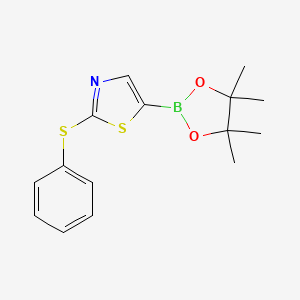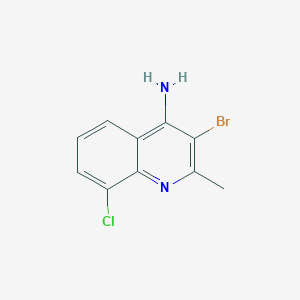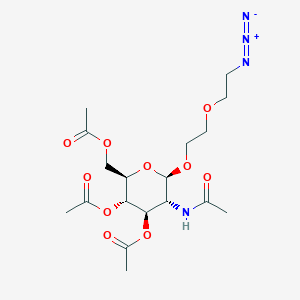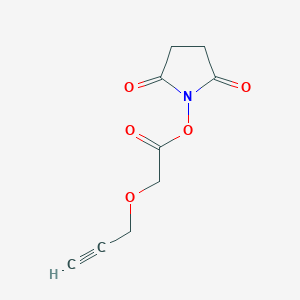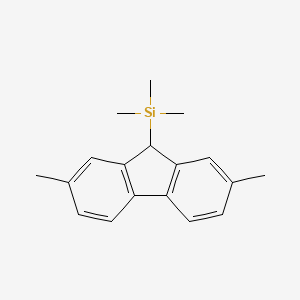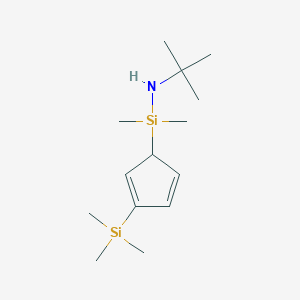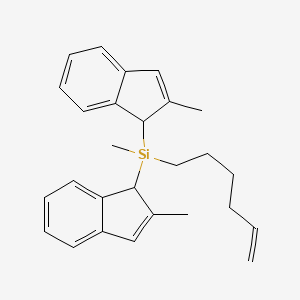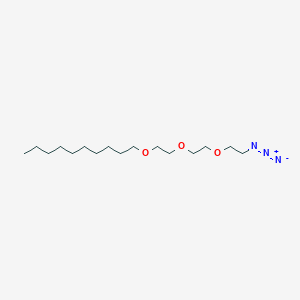
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane is an organic compound characterized by the presence of an azide group attached to a decane chain through a triethylene glycol linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane typically involves the following steps:
Preparation of 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)decane: This intermediate is synthesized by reacting decanol with ethylene oxide in the presence of a base such as potassium hydroxide.
Conversion to this compound: The intermediate is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity level.
化学反应分析
Types of Reactions
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes to form stable triazole rings.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azide group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable for various applications.
相似化合物的比较
Similar Compounds
1-(2-(2-(2-ethoxyethoxy)ethoxy)ethane: Lacks the azide group, making it less reactive in click chemistry.
1-(2-(2-(2-methoxyethoxy)ethoxy)ethane: Contains a methoxy group instead of an azide, altering its reactivity and applications.
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane:
Uniqueness
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane is unique due to its combination of a long alkyl chain and an azide group, providing both hydrophobic and reactive characteristics. This makes it particularly useful in applications requiring both properties, such as in the synthesis of amphiphilic molecules or in drug delivery systems.
属性
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]decane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O3/c1-2-3-4-5-6-7-8-9-11-20-13-15-22-16-14-21-12-10-18-19-17/h2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICPIYYPAKRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
